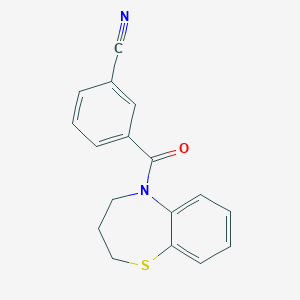
N-ethyl-N-phenylquinoxaline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-phenylquinoxaline-2-carboxamide (EQ) is a synthetic compound that has been widely used in scientific research for its neuroprotective and neurotrophic properties. EQ is a quinoxaline derivative that has a unique chemical structure, making it a valuable tool for investigating the mechanisms of action that underlie neuroprotection and neuroregeneration.
Mecanismo De Acción
N-ethyl-N-phenylquinoxaline-2-carboxamide exerts its neuroprotective effects by inhibiting the activation of N-methyl-D-aspartate (NMDA) receptors, which are involved in the process of excitotoxicity. N-ethyl-N-phenylquinoxaline-2-carboxamide also activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in neurotrophic signaling and the promotion of neuronal survival.
Biochemical and Physiological Effects:
N-ethyl-N-phenylquinoxaline-2-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and synaptic plasticity. N-ethyl-N-phenylquinoxaline-2-carboxamide also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-phenylquinoxaline-2-carboxamide is a highly potent and selective NMDA receptor antagonist, making it a valuable tool for investigating the role of NMDA receptors in neurodegenerative diseases. However, N-ethyl-N-phenylquinoxaline-2-carboxamide has a relatively short half-life and can be toxic at high concentrations, which limits its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-N-phenylquinoxaline-2-carboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists that could be used as therapeutic agents in treating neurodegenerative diseases. Another area of interest is the investigation of the role of N-ethyl-N-phenylquinoxaline-2-carboxamide in promoting neuroregeneration and synaptic plasticity. Finally, further studies are needed to assess the safety and efficacy of N-ethyl-N-phenylquinoxaline-2-carboxamide in preclinical and clinical trials.
Métodos De Síntesis
N-ethyl-N-phenylquinoxaline-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-N-phenylbenzamide with ethyl chloroformate and 1,2-diaminoethane. The resulting product is then subjected to a series of purification steps to obtain pure N-ethyl-N-phenylquinoxaline-2-carboxamide.
Aplicaciones Científicas De Investigación
N-ethyl-N-phenylquinoxaline-2-carboxamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-ethyl-N-phenylquinoxaline-2-carboxamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are key factors in the development of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-ethyl-N-phenylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-2-20(13-8-4-3-5-9-13)17(21)16-12-18-14-10-6-7-11-15(14)19-16/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGPNXWZHSCFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenylquinoxaline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)
![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)

![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)


![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)

![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)



